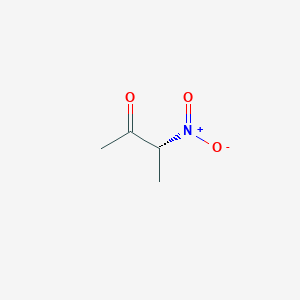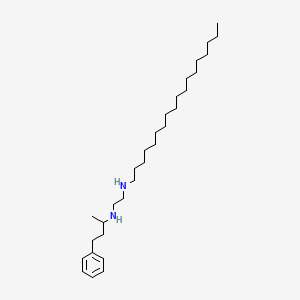
N~1~-Octadecyl-N~2~-(4-phenylbutan-2-yl)ethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-Octadecyl-N~2~-(4-phenylbutan-2-yl)ethane-1,2-diamine is a chemical compound known for its unique structure and properties It consists of an octadecyl chain attached to an ethane-1,2-diamine backbone, with a 4-phenylbutan-2-yl group attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-Octadecyl-N~2~-(4-phenylbutan-2-yl)ethane-1,2-diamine typically involves the reaction of octadecylamine with 4-phenylbutan-2-one in the presence of a reducing agent. The reaction conditions often include:
Solvent: Anhydrous ethanol or methanol
Temperature: 60-80°C
Catalyst: Sodium borohydride or lithium aluminum hydride
The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to the desired diamine product.
Industrial Production Methods
In an industrial setting, the production of N1-Octadecyl-N~2~-(4-phenylbutan-2-yl)ethane-1,2-diamine may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-pressure hydrogenation techniques can also enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N~1~-Octadecyl-N~2~-(4-phenylbutan-2-yl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Hydrogen gas with palladium on carbon
Substitution: Alkyl halides or acyl chlorides in the presence of a base
Major Products Formed
Oxidation: Formation of corresponding amides or carboxylic acids
Reduction: Formation of fully saturated amines
Substitution: Formation of N-alkyl or N-acyl derivatives
Applications De Recherche Scientifique
N~1~-Octadecyl-N~2~-(4-phenylbutan-2-yl)ethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of surfactants and emulsifiers for various industrial processes.
Mécanisme D'action
The mechanism of action of N1-Octadecyl-N~2~-(4-phenylbutan-2-yl)ethane-1,2-diamine involves its interaction with biological membranes and proteins. The long octadecyl chain allows the compound to insert into lipid bilayers, disrupting membrane integrity and function. Additionally, the phenylbutan-2-yl group can interact with hydrophobic pockets in proteins, affecting their activity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N~1~-Octadecyl-N~2~-(4-methylbutan-2-yl)ethane-1,2-diamine
- N~1~-Octadecyl-N~2~-(4-ethylbutan-2-yl)ethane-1,2-diamine
- N~1~-Octadecyl-N~2~-(4-isopropylbutan-2-yl)ethane-1,2-diamine
Uniqueness
N~1~-Octadecyl-N~2~-(4-phenylbutan-2-yl)ethane-1,2-diamine is unique due to the presence of the phenyl group, which imparts distinct hydrophobic and aromatic properties. This makes it particularly effective in applications requiring strong interactions with hydrophobic environments or aromatic stacking interactions.
Propriétés
Numéro CAS |
627522-89-8 |
|---|---|
Formule moléculaire |
C30H56N2 |
Poids moléculaire |
444.8 g/mol |
Nom IUPAC |
N-octadecyl-N'-(4-phenylbutan-2-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C30H56N2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-26-31-27-28-32-29(2)24-25-30-22-19-18-20-23-30/h18-20,22-23,29,31-32H,3-17,21,24-28H2,1-2H3 |
Clé InChI |
OFCDYOSPJWTJTE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCNCCNC(C)CCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


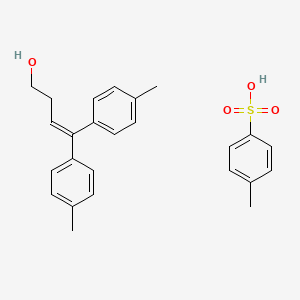


![6-Methoxy-1-(prop-2-en-1-yl)-2-[(prop-2-en-1-yl)oxy]naphthalene](/img/structure/B14223656.png)
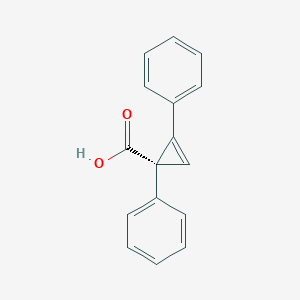
silane](/img/structure/B14223663.png)
![2-Methyl-n-[2-(1h-pyrazol-4-yl)-1h-indol-6-yl]propanamide](/img/structure/B14223664.png)
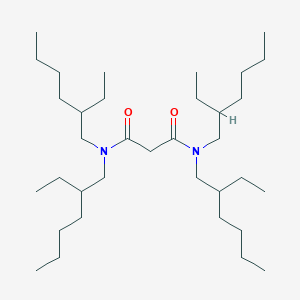
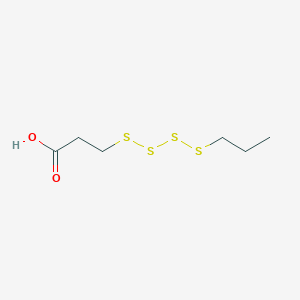
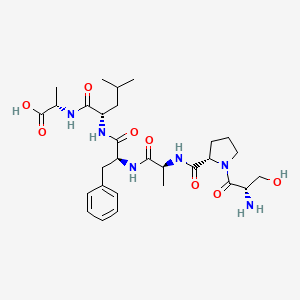
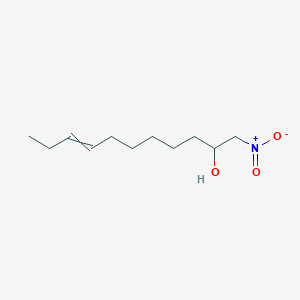
![N-[(1S)-1-Phenylethyl]pyridin-2-amine](/img/structure/B14223703.png)
